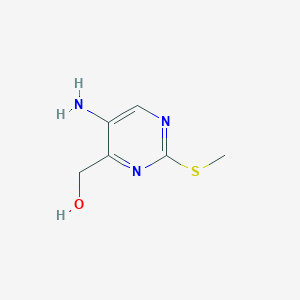
(5-Amino-2-(methylthio)pyrimidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-2-(methylthio)pyrimidin-4-yl)methanol is a chemical compound with the molecular formula C6H9N3OS. It is known for its role as an intermediate in the synthesis of various biologically active molecules, including thiamine (vitamin B1). This compound is characterized by its off-white to pale yellow crystalline appearance and has a melting point of approximately 126-127°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-(methylthio)pyrimidin-4-yl)methanol typically involves the reaction of 2-methylthio-4,6-dichloropyrimidine with ammonia, followed by reduction with sodium borohydride. The reaction conditions include:
Temperature: Ambient to slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: Crystallization and recrystallization techniques to ensure high purity.
Safety Measures: Proper handling of chemicals and waste management to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-2-(methylthio)pyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the conversion of the amino group to other functional groups.
Substitution: The amino and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Various derivatives depending on the reducing agent used.
Substitution Products: Substituted pyrimidines with different functional groups.
Scientific Research Applications
(5-Amino-2-(methylthio)pyrimidin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Plays a role in the synthesis of thiamine, which is essential for cellular metabolism.
Medicine: Investigated for its potential use in cancer treatment as an inhibitor of Akt kinase.
Industry: Used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Amino-2-(methylthio)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in the synthesis of thiamine and other biologically active molecules.
Pathways Involved: Inhibition of Akt kinase, which plays a role in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol
- 4-Amino-5-(aminomethyl)-2-methylpyrimidine
- 4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol
Uniqueness
(5-Amino-2-(methylthio)pyrimidin-4-yl)methanol is unique due to its specific structure and functional groups, which make it a valuable intermediate in the synthesis of thiamine and other biologically active compounds. Its ability to inhibit Akt kinase also sets it apart from similar compounds, making it a potential candidate for cancer treatment research .
Properties
Molecular Formula |
C6H9N3OS |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
(5-amino-2-methylsulfanylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C6H9N3OS/c1-11-6-8-2-4(7)5(3-10)9-6/h2,10H,3,7H2,1H3 |
InChI Key |
BDZYXRSIKWWIBV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















